molecular formula C11H15BrClNO2 B1284356 Ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride CAS No. 502841-92-1

Ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride

Cat. No. B1284356
M. Wt: 308.6 g/mol
InChI Key: XHINNSPOAIKUHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including acylation, bromination, amination, and cyclization. For instance, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was synthesized using techniques such as FT-IR, NMR, and ESI-MS, and tested as an insect growth regulator . Another compound, ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propionate, was synthesized from L-tyrosine through a series of reactions including O-benzylation, diazotization, O-ethylation, esterification, and catalytic hydrogenation . These methods provide a basis for the synthesis of ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride, which would likely involve similar steps tailored to introduce the bromo and amino functionalities.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was solved using single-crystal X-ray diffraction, revealing an orthorhombic space group and intramolecular hydrogen bonding . Similarly, the structure of the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was determined by X-ray diffraction, showing a three-dimensional supramolecular network . These analyses provide insights into the potential molecular structure of ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride, which would be expected to exhibit characteristic intramolecular and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various reactions. For instance, the electroreductive radical cyclization of ethyl 2-bromo-3-allyloxy- and 3-propargyloxypropanoates was catalyzed by nickel(I) complexes, leading to cyclized products . The bioactivity of compounds has also been linked to their global reactivity descriptors, such as HOMO-LUMO energies, which were calculated using DFT methods . These studies suggest that ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride would also participate in chemical reactions that are influenced by its electronic structure and the presence of reactive functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using techniques like FT-IR, NMR, and thermal analysis. The synthesized compounds exhibit specific vibrational frequencies, NMR chemical shifts, and thermal stability profiles . Computational methods such as DFT have been employed to predict properties and reactivity . These findings can be extrapolated to ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride, which would be expected to have distinct spectroscopic signatures and stability characteristics based on its molecular structure.

Scientific Research Applications

Subheading: Spectroscopic and Diffractometric Study of Polymorphism

Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride is studied for its polymorphic forms using advanced spectroscopic and diffractometric techniques. This compound, a variant of Ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride, demonstrates the challenges in characterizing closely related polymorphic forms due to their similar spectra and diffraction patterns. Techniques like capillary powder X-ray diffraction (PXRD) and detailed solid-state nuclear magnetic resonance (SSNMR) studies were employed for this purpose. These methods are crucial for understanding the subtle structural differences between the polymorphic forms and have significant implications in pharmaceutical research where polymorphism can affect the drug's properties and efficacy (Vogt et al., 2013).

Antimicrobial Agent Synthesis

Subheading: Synthesis and Characterization as Antimicrobial Agents

The compound's derivatives, specifically 2-(4-bromo phenyl) methyl cyanide, were investigated for their potential as antimicrobial agents. Through a series of reactions and transformations, derivatives like 3-amino-2-(4-bromo phenyl) propan-1-ol and tert-butyl-2-(4-bromo phenyl)-3- hydroxy propyl carbamate were synthesized. These compounds were characterized by various spectroscopic techniques and evaluated for their antimicrobial activities, showcasing the compound's utility in developing new antimicrobial agents (Doraswamy & Ramana, 2013).

Safety And Hazards

The compound has a GHS07 safety classification . The hazard statements for this compound are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 3-amino-3-(4-bromophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2.ClH/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHINNSPOAIKUHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride

CAS RN

502841-92-1
Record name ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride
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